![molecular formula C16H25FN4O2 B7631119 4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7631119.png)
4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have potent activity against several targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. In medicinal chemistry, compound X has been evaluated for its potential as a treatment for various disorders, including depression, anxiety, and schizophrenia. In neuroscience, it has been studied for its effects on synaptic transmission and neuronal signaling. In pharmacology, it has been evaluated for its potential as a drug discovery tool.
Wirkmechanismus
The mechanism of action of compound X is complex and not fully understood. It is known to modulate several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, by binding to specific receptors. It has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the concentration of the compound. Additionally, it has been shown to affect ion channels and intracellular signaling pathways, leading to changes in neuronal activity and synaptic transmission.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects, depending on the specific target and concentration. It has been shown to affect neurotransmitter release, neuronal excitability, and synaptic plasticity. Additionally, it has been shown to have effects on various organ systems, including the cardiovascular, respiratory, and digestive systems. These effects are likely due to the compound's ability to modulate various receptor subtypes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its potency, selectivity, and ability to modulate multiple targets. Additionally, it is relatively stable and can be synthesized in large quantities. However, there are also limitations to its use in lab experiments, including its complex mechanism of action and potential for off-target effects. Additionally, it may be difficult to interpret results due to the compound's effects on multiple targets and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of focus could be the development of more selective compounds that target specific receptor subtypes or signaling pathways. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various organ systems. Finally, there is potential for the development of new therapeutic agents based on the structure of compound X, particularly for the treatment of disorders such as depression, anxiety, and schizophrenia.
Synthesemethoden
The synthesis of 4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the reaction of 3-fluoropyridine-4-amine with 1-(2-ethoxyethyl)piperazine, followed by the reaction of the resulting compound with ethyl chloroformate. The final product is purified using various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-3-13-12-21(8-7-20(13)9-10-23-4-2)16(22)19-15-5-6-18-11-14(15)17/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVVRSWFQGDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(3-fluoropyridin-4-yl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.